N2-フェニルアセチルグアノシン

説明

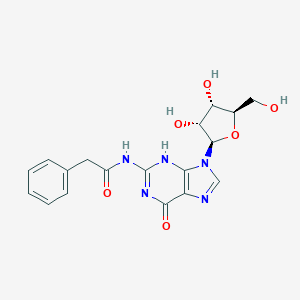

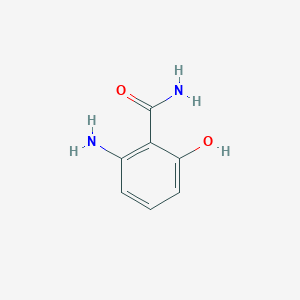

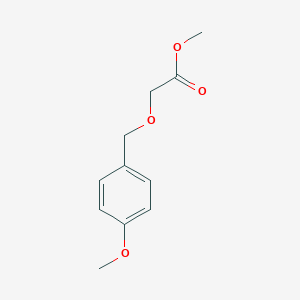

N2-Phenylacetyl guanosine is a derivative of guanosine, which is one of the four main nucleobases found in the nucleic acids DNA and RNA. The modification of guanosine at the N2 position with a phenylacetyl group can significantly alter its chemical and physical properties, as well as its potential interactions with other molecules.

Synthesis Analysis

The synthesis of N2-modified guanosine derivatives is a topic of interest in the field of nucleoside chemistry. For instance, the synthesis of N2-(4-n-butylphenyl)-2',3',5'-O-triacetylguanosine, a lipophilic guanosine nucleoside, has been reported to involve self-assembly into a D4-symmetric octamer in the presence of K+ or Na+ ions . Another study describes the synthesis of N-(guanosin-8-yl)-4-aminobiphenyl and its 5'-monophosphate through a one-step reaction with N-acetoxy-4-trifluoroacetylaminobiphenyl . Additionally, the synthesis of N2-functionalized guanosines with blue luminescent properties has been achieved, and these derivatives can interact with metal ions such as Zn(II) . A convenient synthesis route for N2-isobutyryl-2'-O-methyl guanosine has also been presented, showcasing the use of protective groups during the methylation step .

Molecular Structure Analysis

The molecular structure of N2-modified guanosine derivatives is crucial for their self-assembly and interaction with other molecules. For example, the N2-modified guanosine derivative mentioned earlier forms an octamer consisting of two all-syn G-quartets with a central ion, and the pi-pi stacking interaction between the N2-side arms is believed to stabilize the octamer structure . The structure of N2,O(2'),O(3'),O(5')-tetra-acetylguanosine has been established through chemical methods, providing insights into the acylation sites and the conformation of the guanosine derivative .

Chemical Reactions Analysis

The reactivity of N2-modified guanosine derivatives with other molecules can lead to the formation of various adducts and complexes. For instance, the interaction of blue luminescent N2-modified guanosines with Zn(II) ions has been studied, revealing distinct fluorescent responses and binding preferences . The reaction of N-hydroxy-2-fluorenylacetamide with guanosine has been shown to form specific guanosine adducts, implicating the carbon 8 of nucleic acid guanine as the predominant site of adduct formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N2-modified guanosine derivatives are influenced by their structure and substituents. The blue luminescent N2-guanosines exhibit moderate emission properties and their luminescent process involves both the guanine moiety and the new chromophore . The transient silylation of guanosine O6 and amino groups has been identified as a facilitator for N-acylation, allowing for the synthesis of N-protected guanosine derivatives suitable for RNA synthesis . The self-assembly of N2-modified guanosine derivatives into discrete octamers in the presence of Na+ ions has been observed, with the kinetic ligand exchange process between monomers and octamers being characterized by NMR spectroscopy .

科学的研究の応用

オリゴヌクレオチドにおけるグアニンの選択的官能基化

この化合物は、還元的アミノ化と呼ばれるプロセスを通じて、オリゴヌクレオチド中のグアニンのN2位における選択的官能基化に使用されてきた . この方法は、他のヌクレオ塩基に影響を与えることなく、DNAおよびRNAオリゴヌクレオチド中のグアニンを特異的に修飾する . このアプローチは、さらなる官能基化とダウンストリームアプリケーションのために、反応性ハンドルを化学選択的に核酸に組み込むために、成功裏に使用されてきた .

環状ジヌクレオチドおよびそのアナログの化学

N2-フェニルアセチルグアノシンは、環状ジヌクレオチドおよびそのアナログの化学における用途がある . 環状ジヌクレオチド(CDN)は、2つのホスホジエステル結合を介して連結された2つのヌクレオチドからなる、環状の天然産物のクラスである . たとえば、2つのグアニン塩基で構成されるCDNは、環状ジGMP(c-di-GMP)と呼ばれる . CDNは、シクラーゼ酵素によって、2つのヌクレオシド5'-トリホスフェートから生合成される . CDN合成におけるH-ホスホネート化学の適用により、迅速かつクリーンな二量化と環状化が可能になる .

N2修飾グアノシン誘導体の効率的な化学合成

この化合物は、N2修飾グアノシン誘導体の効率的な化学合成に使用されてきた . 反応全体は、グアノシンヌクレオチドの環外アミンと3-[(ベンジルオキシカルボニル)アミノ]プロピオンアルデヒドとの、水性メタノール中での縮合、続いてシアン化ホウ素ナトリウムを使用して還元することにより、対応するN2修飾グアノシンヌクレオチドを、中程度の収率で、高純度で得ることを伴う <svg class="icon" height="16" p-id="1735

作用機序

Target of Action

Guanosine, a component of the compound, is known to interact with various targets in the central nervous system (cns), mediating several cellular processes, including cell growth, differentiation, and survival .

Mode of Action

Guanosine, a component of the compound, is known to exert protective effects in several models of neurotoxicity or neurological disorders . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents .

Biochemical Pathways

It’s known that the microbiota-dependent metabolism of dietary phenylalanine produces phenylacetic acid (paa), which is a crucial intermediate that is catalyzed by diverse microbial catalytic pathways . PAA conjugates with glutamine and glycine in the liver and kidney to predominantly form phenylacetylglutamine in humans and phenylacetylglycine in rodents .

Pharmacokinetics

It’s synthesized from 2-phenylethylamine and guanosine using phosphoramidite chemistry .

Result of Action

Guanosine, a component of the compound, is known to exert neuroprotection on alzheimer’s and parkinson’s disease in vivo models, ameliorating behavior, cognitive and motor function .

Action Environment

It’s known that one should avoid breathing mist, gas, or vapors of the compound and avoid contacting it with skin and eye .

Safety and Hazards

The toxicity and safety information of “N2-Phenylacetyl guanosine” has not been reported in detail . It is advised to handle the compound with caution, following laboratory safety practices and wearing appropriate protective equipment . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical help .

将来の方向性

特性

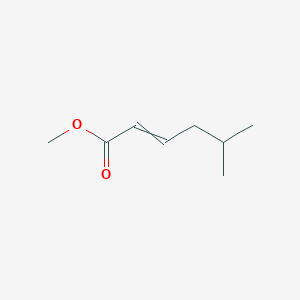

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28)/t10-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCBAKCFOLZNC-IWCJZZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440202 | |

| Record name | N2-Phenylacetyl guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132628-16-1 | |

| Record name | N-(2-Phenylacetyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132628-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Phenylacetyl guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Phenylacetylguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)